Wilforine

Botanical insecticide Natural product pesticide Agricultural pest control

Select Wilforine (≥98% HPLC) for reproducible insecticidal R&D and SAR studies. This sesquiterpene pyridine alkaloid demonstrates 5.5-fold higher topical toxicity against lepidopteran pests vs. wilfordine (ND₅₀ 0.06 μg/larva) and 4.3–8.2× greater antifeedant potency than wilforgine. As a dual-mechanism P-gp inhibitor and Na⁺-K⁺-ATPase modulator, it serves as the definitive reference standard for dihydro-β-agarofuran pharmacophore studies. Unlike generic total alkaloid extracts, purified Wilforine ensures reproducible dose-response relationships and eliminates analog cross-reactivity in bioassays.

Molecular Formula C43H49NO18
Molecular Weight 867.8 g/mol
CAS No. 11088-09-8
Cat. No. B192672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilforine
CAS11088-09-8
Synonymswilforine
Molecular FormulaC43H49NO18
Molecular Weight867.8 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1
InChIKeyZOCKGJZEUVPPPI-NCHBRQRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilforine (CAS 11088-09-8): A Sesquiterpene Pyridine Alkaloid for Insecticidal and Botanical Pesticide Research


Wilforine (CAS 11088-09-8, C₄₃H₄₉NO₁₈, MW 867.85) is a sesquiterpene pyridine alkaloid belonging to the dihydro-β-agarofuran ester alkaloid class, naturally isolated from the root bark of Tripterygium wilfordii Hook f. and Tripterygium hypoglaucum (Celastraceae) [1][2]. It has been identified as identical to euonine, previously isolated from Euonymous sieboldiana [3]. Wilforine exhibits insecticidal activity mediated through inhibition of Na⁺-K⁺-ATPase in the insect central nervous system, and has been characterized as a P-glycoprotein (P-gp) inhibitor with reported anti-pulmonary fibrosis activity [1]. Unlike structurally related alkaloids in the same class, Wilforine's specific substitution pattern on the dihydro-β-agarofuran core confers distinct activity profiles that are critical for scientific and industrial selection.

Why Wilforine Cannot Be Substituted with Other Tripterygium Sesquiterpene Pyridine Alkaloids


The sesquiterpene pyridine alkaloid class from Tripterygium species includes multiple structurally related compounds—wilforine, wilforgine, wilfordine, wilfortrine, and their deacetyl derivatives—that are co-isolated and often grouped as 'total alkaloids' in commercial extracts. However, these analogs are not interchangeable due to substantial quantitative differences in bioactivity, mechanism specificity, and tissue accumulation profiles. Direct comparative bioassay data demonstrate that Wilforine exhibits superior insecticidal potency against multiple pest species compared to its closest structural analogs, with differences in effective concentrations ranging from 1.4-fold to over 5-fold depending on the target organism and endpoint [1][2]. Additionally, Wilforine and its analogs display differential metabolic regulation and accumulation kinetics in plant tissue culture systems, affecting both natural sourcing and biotechnological production strategies [3]. For procurement decisions in research or industrial applications, selecting the specific compound rather than a generic alkaloid mixture is essential for ensuring reproducible, quantifiable activity.

Wilforine (CAS 11088-09-8): Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Superior Insecticidal Activity: Wilforine vs. Wilforgine, Wilfortrine, and 1-Desacetyl Derivatives Across Multiple Pest Species

In a direct comparative bioassay of seven sesquiterpene alkaloids isolated from T. wilfordii root bark, Wilforine demonstrated the highest insecticidal activity across four pest species, significantly outperforming wilforgine, wilfortrine, 1-desacetylwilforine, and 1-desacetylwilforgine [1]. The study authoritatively concluded that 'wilforine was the most active sesquiterpene alkaloid isolated from T. wilfordii root bark' [1]. Against adult house fly (Musca domestica), Wilforine exhibited an LC₅₀ of 21.00 μg/mL, representing 3.3-fold higher potency than wilforgine (LC₅₀ = 70.19 μg/mL) and 4.2-fold higher potency than wilfortrine (LC₅₀ = 87.29 μg/mL) [1].

Botanical insecticide Natural product pesticide Agricultural pest control

Knockdown Activity Comparison: Wilforine Outperforms Wilforgine and 1-Desacetylwilforine Against Mythimna separata

In direct comparative knockdown assays against 3rd instar larvae of Mythimna separata (oriental armyworm), a major agricultural pest, Wilforine demonstrated superior activity with an EC₅₀ of 100.89 μg/mL compared to 1-desacetylwilforine (EC₅₀ = 212.17 μg/mL) and wilforgine (EC₅₀ = 630.30 μg/mL) [1]. This represents a 2.1-fold potency advantage over 1-desacetylwilforine and a 6.2-fold advantage over wilforgine [1].

Insect knockdown Neurotoxic insecticide Lepidopteran pest control

Topical Toxicity Comparison: Wilforine vs. Wilfordine Against Mythimna separata

In a direct comparative bioassay using compounds isolated from T. hypoglaucum root bark, Wilforine exhibited topical toxicity against Mythimna separata larvae with an ND₅₀ value of 0.06 μg/larva, which was 5.5-fold more potent than wilfordine (ND₅₀ = 0.33 μg/larva) under identical conditions [1]. Additionally, Wilforine demonstrated stomach toxicity against Agrotis ypsilon (cutworm) with an ND₅₀ of 1.24 μg/larva [1].

Contact insecticide Topical application Cuticular penetration

Antifeedant Activity: Wilforine Superiority Over Wilforgine and 1-Desacetylwilforine

In direct comparative antifeedant assays, Wilforine showed substantially stronger feeding deterrence than wilforgine and 1-desacetylwilforine against two lepidopteran pests [1]. Against Mythimna separata, Wilforine achieved a DC₅₀ of 4.10 μg/mL, compared to wilforgine (DC₅₀ = 17.68 μg/mL) and 1-desacetylwilforine (DC₅₀ = 33.52 μg/mL), representing 4.3-fold and 8.2-fold higher potency, respectively [1]. Against Plutella xylostella (diamondback moth), Wilforine (DC₅₀ = 36.65 μg/mL) outperformed both wilforgine (DC₅₀ = 54.62 μg/mL) and 1-desacetylwilforine (DC₅₀ = 55.19 μg/mL) [1].

Antifeedant Feeding deterrence Crop protection

Biosynthetic Regulation Divergence: Differential Methyl Jasmonate Induction of Wilforine vs. Wilforgine

In a comparative study examining methyl jasmonate (MeJA) elicitation effects on T. wilfordii hairy root cultures, Wilforine and wilforgine exhibited divergent accumulation kinetics and secretion behavior [1]. Following MeJA treatment, wilforgine content reached 693.36 μg/g at 6 hours (2.23-fold increase over control), while Wilforine accumulation peaked at 9 hours with a 1.6-fold increase over control [1]. Notably, neither Wilforine nor wilforgine could secrete into the culture medium, whereas triptolide (a diterpenoid from the same plant) readily secreted, indicating fundamental differences in metabolite trafficking that affect downstream purification strategies [1].

Metabolic engineering Plant cell culture Secondary metabolite production

Species-Selective Antifeedant Activity: Wilforine Shows Greater Activity Against Specialist vs. Polyphagous Feeders

Wilforine exhibits species-selective antifeedant activity with greater efficacy against oligophagous insects (specialist feeders) compared to polyphagous insects, a pattern that may inform targeted pest management strategies [1]. Comparative data indicate that Wilforine's antifeedant effects were more pronounced against Pieris rapae (a crucifer specialist) and Locusta migratoria than against more polyphagous feeders [1]. This selectivity profile differs from what might be observed with broad-spectrum synthetic insecticides and may represent a class-level characteristic of dihydro-β-agarofuran sesquiterpene pyridine alkaloids.

Host-plant resistance Selective toxicity Integrated pest management

Wilforine (CAS 11088-09-8): Prioritized Research and Industrial Application Scenarios Based on Comparative Evidence


Lead Compound for Botanical Insecticide Development Targeting Lepidopteran Pests

Wilforine is the optimal selection for research programs developing botanical insecticides against lepidopteran agricultural pests including Mythimna separata (oriental armyworm), Plutella xylostella (diamondback moth), and Agrotis ypsilon (cutworm). Its 5.5-fold higher topical toxicity compared to wilfordine (ND₅₀: 0.06 vs. 0.33 μg/larva) and 4.3-8.2× greater antifeedant potency compared to wilforgine and 1-desacetylwilforine establish Wilforine as the most potent member of this alkaloid class against these economically important pests. Procurement of purified Wilforine rather than total alkaloid extracts ensures reproducible dose-response relationships in formulation development.

Reference Standard for Sesquiterpene Pyridine Alkaloid Structure-Activity Relationship Studies

As the most active sesquiterpene alkaloid isolated from T. wilfordii root bark across multiple bioassays , Wilforine serves as the appropriate reference standard for SAR studies investigating the dihydro-β-agarofuran ester alkaloid pharmacophore. The compound's 3.3-6.2× potency advantage over wilforgine across diverse endpoints (knockdown, antifeedant, insecticidal) provides a meaningful dynamic range for detecting activity changes in derivative compounds. Researchers should procure high-purity Wilforine (≥98%) with verified analytical characterization to establish reproducible baseline activity measurements.

Metabolic Engineering and Plant Cell Culture Optimization for Specific Alkaloid Production

For biotechnology programs utilizing T. wilfordii hairy root or cell suspension cultures, Wilforine and wilforgine exhibit divergent elicitation kinetics that preclude interchangeable optimization strategies. Wilforine accumulation peaks at 9 hours post-MeJA induction (1.6× increase), whereas wilforgine peaks earlier at 6 hours with greater magnitude (2.23× increase) . Additionally, neither alkaloid secretes into the culture medium, distinguishing them from triptolide which readily secretes . This evidence supports procuring purified Wilforine as an analytical reference standard for quantifying specific alkaloid yields during process development.

Comparative Pharmacology and P-glycoprotein Inhibition Research

Wilforine has been characterized as a P-glycoprotein (P-gp) inhibitor with anti-pulmonary fibrosis activity , representing a distinct pharmacological profile within the Tripterygium alkaloid class. While direct comparative P-gp inhibition data against wilforgine, wilfordine, or wilfortrine are not currently available in the public domain, Wilforine's combination of insecticidal Na⁺-K⁺-ATPase inhibition and mammalian P-gp modulation distinguishes it as a unique dual-mechanism tool compound. Researchers investigating the intersection of natural product ion channel modulation and efflux transporter pharmacology should prioritize Wilforine over other in-class alkaloids until comparative selectivity profiling is established.

Technical Documentation Hub

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